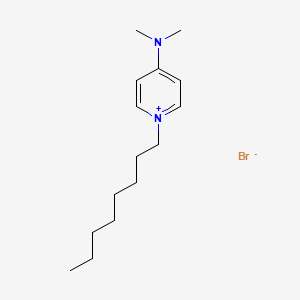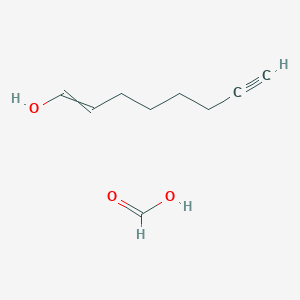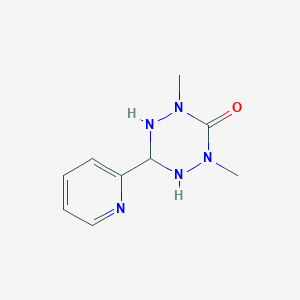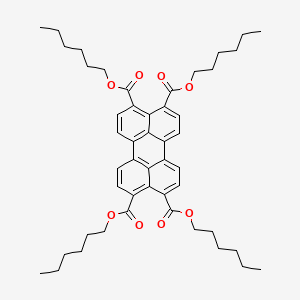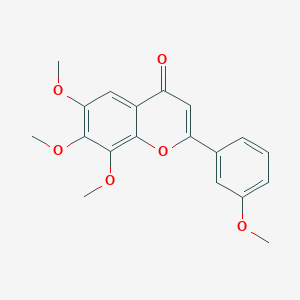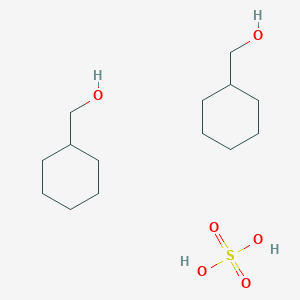
Cyclohexylmethanol;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexylmethanol is an organic compound with the formula C₆H₁₁−CH₂−OH. It is a cyclohexane ring functionalized with an alcohol, specifically a hydroxymethyl group. The compound is a colorless liquid, although commercial samples can appear yellow . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. It is widely used in various industrial processes.
Métodos De Preparación
Cyclohexylmethanol can be synthesized through the hydroformylation of cyclohexene, followed by hydrogenation. This process involves the conversion of cyclohexene to cyclohexanecarboxaldehyde, which is then hydrogenated to produce cyclohexylmethanol . In industrial settings, this method is preferred due to its efficiency and scalability.
Análisis De Reacciones Químicas
Cyclohexylmethanol undergoes various chemical reactions, including:
Dehydration: When heated with concentrated sulfuric acid, cyclohexylmethanol can undergo dehydration to form cyclohexene.
Oxidation: Cyclohexylmethanol can be oxidized to cyclohexanone using oxidizing agents like chromic acid.
Substitution: The hydroxyl group in cyclohexylmethanol can be substituted with other functional groups under appropriate conditions.
Aplicaciones Científicas De Investigación
Cyclohexylmethanol is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds.
Polymer Chemistry: Cyclohexylmethanol is used in the production of certain polymers and resins.
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds.
Material Science: Cyclohexylmethanol is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of cyclohexylmethanol in chemical reactions typically involves the formation of an alkyloxonium ion when it reacts with strong acids like sulfuric acid. This ion acts as a good leaving group, facilitating various reactions such as dehydration and substitution .
Comparación Con Compuestos Similares
Cyclohexylmethanol can be compared with other similar compounds like cyclohexanol and cyclohexanone:
Cyclohexanol: Similar to cyclohexylmethanol, cyclohexanol is a cyclohexane ring with a hydroxyl group.
Cyclohexanone: This compound is the oxidized form of cyclohexylmethanol and is widely used as a solvent and in the production of nylon.
Cyclohexylmethanol is unique due to its specific functionalization with a hydroxymethyl group, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
474801-19-9 |
|---|---|
Fórmula molecular |
C14H30O6S |
Peso molecular |
326.45 g/mol |
Nombre IUPAC |
cyclohexylmethanol;sulfuric acid |
InChI |
InChI=1S/2C7H14O.H2O4S/c2*8-6-7-4-2-1-3-5-7;1-5(2,3)4/h2*7-8H,1-6H2;(H2,1,2,3,4) |
Clave InChI |
DNJORSZQDNDXFO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CO.C1CCC(CC1)CO.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


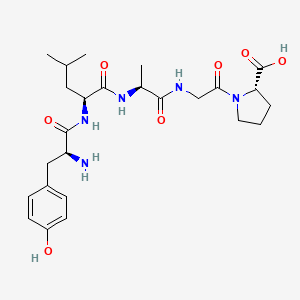
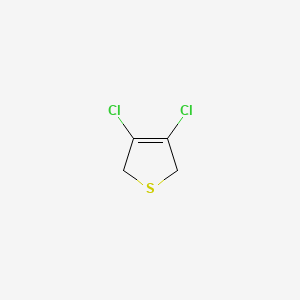
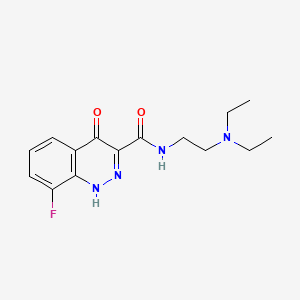
![Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide](/img/structure/B14248626.png)
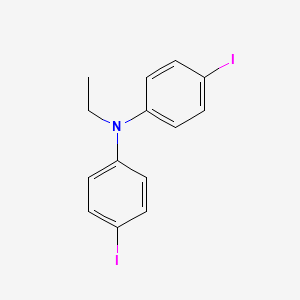
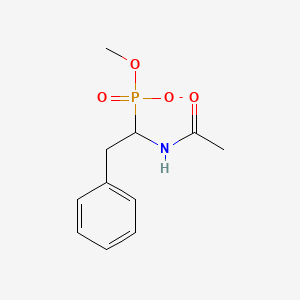
![1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B14248642.png)
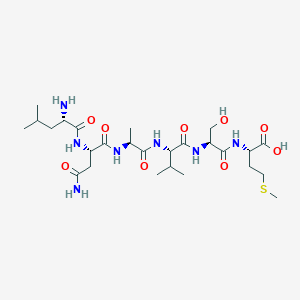
![(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol](/img/structure/B14248650.png)
